molecular formula C11H8IN B7838280 3-Iodo-5-phenylpyridine CAS No. 1214362-59-0

3-Iodo-5-phenylpyridine

Cat. No.: B7838280
CAS No.: 1214362-59-0
M. Wt: 281.09 g/mol
InChI Key: KPYBSPLYNSCWAY-UHFFFAOYSA-N
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Description

3-Iodo-5-phenylpyridine is an organic compound with the molecular formula C₁₁H₈IN It is a derivative of pyridine, where the hydrogen atoms at positions 3 and 5 are substituted by iodine and phenyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-5-phenylpyridine typically involves the iodination of 5-phenylpyridine. One common method is the reaction of 5-phenylpyridine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-phenylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

    Cross-Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in Suzuki or Heck reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Products: Depending on the nucleophile, products like 3-azido-5-phenylpyridine or 3-cyano-5-phenylpyridine can be formed.

    Coupling Products: Various biaryl compounds can be synthesized through cross-coupling reactions.

Scientific Research Applications

3-Iodo-5-phenylpyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a precursor for bioactive molecules.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-5-phenylpyridine depends on its specific application. In the context of drug discovery, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The iodine and phenyl groups can influence the compound’s binding affinity and selectivity, making it a valuable scaffold for the development of bioactive molecules.

Comparison with Similar Compounds

    3-Bromo-5-phenylpyridine: Similar structure but with a bromine atom instead of iodine.

    3-Chloro-5-phenylpyridine: Contains a chlorine atom in place of iodine.

    3-Fluoro-5-phenylpyridine: Features a fluorine atom instead of iodine.

Uniqueness: 3-Iodo-5-phenylpyridine is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This can result in different reactivity and binding properties, making it a distinct and valuable compound for various applications.

Properties

IUPAC Name

3-iodo-5-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8IN/c12-11-6-10(7-13-8-11)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYBSPLYNSCWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201313555
Record name 3-Iodo-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214362-59-0
Record name 3-Iodo-5-phenylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214362-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201313555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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